1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-25-17-7-3-2-6-16(17)23-9-11-24(12-10-23)18-21-22-19(27-18)26-14-15-5-4-8-20-13-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVBVVPJNEKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with a suitable thiadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols
Scientific Research Applications
1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Thiadiazole Motifs
Compound A : 1-(2-Nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine ()
- Key Differences :
- Substituent on piperazine: 2-nitrobenzyl vs. 2-methoxyphenyl.
- Thiadiazole substitution: 5-nitrothiophen-2-yl vs. pyridin-3-ylmethyl sulfanyl.
- Synthetic Yield : 40% (lower than typical yields for methoxyphenyl derivatives, suggesting steric or electronic challenges in nitro-substituted syntheses) .
Compound B : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ()
- Key Differences :
- Thiadiazole absent; replaced with a piperidinylmethyl group.
- Nitrobenzyl substitution on piperidine vs. pyridinylmethyl sulfanyl on thiadiazole.
- Biological Activity : Exhibits high dopamine D2 receptor affinity (Ki < 50 nM), attributed to the nitrobenzyl group’s orthosteric binding enhancement. The target compound’s thiadiazole-pyridine moiety may favor allosteric modulation .
Thiadiazole Derivatives with Heterocyclic Substituents
Compound C : N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide ()
- Key Differences :
- Triazole ring instead of thiadiazole.
- Pyridin-4-yl vs. pyridin-3-ylmethyl sulfanyl.
- Biological Activity : Antimicrobial and antioxidant activities are enhanced by electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring. The target compound’s pyridin-3-ylmethyl sulfanyl group, being electron-rich, may reduce oxidative stability but improve solubility .
Compound D : 1-((5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine ()
- Key Differences :
- Triazole core vs. thiadiazole.
- Chlorobenzyl sulfanyl and trifluoromethylpyridine substituents vs. pyridin-3-ylmethyl sulfanyl.
- Pharmacokinetics : The trifluoromethyl group in Compound D enhances lipophilicity and blood-brain barrier penetration, whereas the target compound’s methoxyphenyl group may favor peripheral activity .
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., nitro, chloro) in analogues correlate with enhanced antimicrobial and receptor-binding activities but may compromise metabolic stability . The target compound’s methoxy and pyridine groups balance solubility and target engagement.
Biological Activity
The compound 1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine is a member of the piperazine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 390.5 g/mol. The structural representation can be summarized as follows:
- Core Structure : Piperazine ring
- Substituents :
- 2-Methoxyphenyl group
- Pyridin-3-ylmethyl sulfanyl group
- 1,3,4-thiadiazole moiety
Anticancer Properties
Research has indicated that derivatives of thiadiazoles exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 3.3 | |
| A549 (Lung) | 8.107 | |
| HCT15 (Colon) | 6.5 | |
| HepG2 (Liver) | 10.0 |
These results suggest that the compound exhibits potent inhibitory effects on the proliferation of cancer cells.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that it activates caspases, which are critical for the apoptotic pathway:
- Caspase Activation :
- Caspase-3 and Caspase-9 are notably activated, leading to programmed cell death.
This apoptotic induction is crucial for its efficacy against various cancer types.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their substituents. For instance:
- The presence of the pyridinylmethyl group enhances binding affinity to target proteins involved in cancer progression.
- The methoxyphenyl substituent plays a role in improving solubility and bioavailability.
Case Studies and Research Findings
- Alam et al. (2011) reported that several thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as A549 and SK-MEL-2 with IC50 values as low as 4.27 µg/mL for certain derivatives .
- Dawood et al. (2013) synthesized a series of piperazine-based thiadiazoles and evaluated their anticancer activity against HepG2 and MCF7 cell lines, noting moderate to high activity compared to standard chemotherapeutics like doxorubicin .
- A comprehensive study conducted by Yadagiri et al. (2015) assessed various substituted thiadiazoles against multiple cancer types, revealing a range of GI50 values between 0.079–8.284 µM, indicating strong antiproliferative potential .
Q & A
Q. What are the key steps in synthesizing 1-(2-methoxyphenyl)-4-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine?
- Methodological Answer : Synthesis typically involves three stages:
- Piperazine Core Formation : Alkylation of piperazine derivatives with 2-methoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiadiazole Introduction : Cyclization of thiosemicarbazides with CS₂ or POCl₃ to form the 1,3,4-thiadiazole ring .
- Sulfanyl Group Functionalization : Coupling the thiadiazole with (pyridin-3-yl)methyl thiol via nucleophilic substitution (e.g., using NaH in THF) .
Critical parameters include solvent polarity (DMF vs. THF), reaction temperature (60–100°C), and purification via column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies protons (e.g., methoxy singlet at δ 3.8–4.0 ppm) and carbon environments (thiadiazole C-S at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 456.12) .
- HPLC : Ensures >95% purity using C18 columns (acetonitrile/water gradient) .
- IR Spectroscopy : Confirms S-H (2550 cm⁻¹) and C=N (1650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance thiadiazole cyclization yields (70–85%) compared to THF (50–60%) .
- Catalyst Screening : K₂CO₃ vs. NaH for alkylation: NaH improves coupling efficiency (yield increase from 65% to 82%) .
- Temperature Control : Microwave-assisted synthesis (120°C, 30 min) reduces side products vs. conventional reflux (6–8 hr) .
Table 1 : Yield Optimization under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, K₂CO₃, 80°C | 72 | 92 | |
| THF, NaH, MW 120°C | 85 | 95 |
Q. What strategies resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC) and anticancer effects via MTT assays to exclude false positives .
- Structural Confirmation : Ensure compound purity (>95% by HPLC) to rule out impurity-driven bioactivity .
- Targeted Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding to 14α-demethylase (antifungal) or kinases (anticancer) .
- SAR Comparison : Test analogs (e.g., pyridine vs. benzene substituents) to isolate pharmacophores .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Core Modifications :
- Vary the methoxyphenyl group (e.g., 3-methoxy vs. 4-fluoro) to assess electronic effects on receptor binding .
- Replace thiadiazole with oxadiazole to evaluate heterocycle rigidity .
- Functional Group Analysis :
- Modify the pyridinylmethyl sulfanyl group to sulfonyl or amino groups to probe hydrogen-bonding interactions .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to correlate substituent electronegativity with bioactivity .
Data Analysis & Experimental Design
Q. How to analyze conflicting solubility data in different solvents?
- Methodological Answer :
- Solvent Polarity Index : Compare solubility in DMSO (polar, aprotic) vs. ethanol (polar, protic) using shake-flask method .
- pH-Dependent Studies : Adjust pH (2–10) to assess ionization effects (e.g., pyridine protonation at pH < 5) .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots .
Q. What in silico tools predict metabolic stability of this compound?
- Methodological Answer :
- CYP450 Metabolism : Use SwissADME to identify vulnerable sites (e.g., sulfanyl group oxidation) .
- Metabolite Prediction : Employ GLORYx for phase I/II metabolite profiling .
- Docking with CYP3A4 : Assess binding affinity to major drug-metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
